molecular formula C7H14ClNO B6609041 1-methyl-2-oxa-6-azabicyclo[3.2.1]octane hydrochloride CAS No. 2866356-01-4

1-methyl-2-oxa-6-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B6609041
CAS No.: 2866356-01-4
M. Wt: 163.64 g/mol
InChI Key: HNEBLYAUTXJBCY-UHFFFAOYSA-N
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Description

The 2-oxa-6-azabicyclo[3.2.1]octane scaffold is a nitrogen- and oxygen-containing heterocycle recognized for its significant potential in drug discovery and as a key synthetic intermediate . This bicyclic architecture is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Researchers are particularly interested in this scaffold for its three-dimensional structure, which can be used to explore novel chemical space in the development of pharmacologically active molecules . While research is ongoing, azabicyclo[3.2.1]octane-based compounds have shown promise in several therapeutic areas. For instance, structurally related 8-azabicyclo[3.2.1]octane compounds have been investigated as mu opioid receptor antagonists . Furthermore, pyrazole-substituted azabicyclo[3.2.1]octane derivatives have been identified as a novel class of potent, systemically available inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA) . Inhibition of NAAA is a promising approach to manage inflammatory responses and pain by preserving endogenous palmitoylethanolamide (PEA), thus enhancing its anti-inflammatory and analgesic efficacy at the site of inflammation . As such, 1-Methyl-2-oxa-6-azabicyclo[3.2.1]octane hydrochloride serves as a valuable chemical building block for researchers synthesizing and evaluating new therapeutic candidates in these and other fields.

Properties

IUPAC Name

1-methyl-2-oxa-6-azabicyclo[3.2.1]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-7-4-6(8-5-7)2-3-9-7;/h6,8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEBLYAUTXJBCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(CCO1)NC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Comparative Analysis of Acid Catalysts in Cyclization

Acid CatalystTemperature (°C)Yield (%)Purity (HPLC, %)
p-Toluenesulfonic acid24076.598.7
30 wt% Phosphoric acid24675.898.3
25 wt% HCl24076.198.5

Interpretation :

  • p-Toluenesulfonic acid provides the highest yield and purity, likely due to its strong acidity and poor nucleophilicity, which minimizes side reactions.

  • Phosphoric acid, while effective, requires higher temperatures for comparable results.

Industrial-Scale Production Considerations

Scalable synthesis of 1-methyl-2-oxa-6-azabicyclo[3.2.1]octane hydrochloride necessitates:

  • Continuous Flow Reactors : To maintain consistent temperature and mixing during cyclization.

  • Crystallization Protocols : Ethanol/water (3:1 v/v) at −20°C yields >95% pure hydrochloride salt.

  • Quality Control : Reverse-phase HPLC with C18 columns (acetonitrile/0.1% TFA buffer) ensures batch consistency .

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-oxa-6-azabicyclo[3.2.1]octane hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield reduced forms of the compound. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1-methyl-2-oxa-6-azabicyclo[3.2.1]octane hydrochloride has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-methyl-2-oxa-6-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Variations in Heteroatom Positioning

The bicyclo[3.2.1]octane scaffold is a common framework in medicinal chemistry. Key structural analogs differ in the positions of oxygen and nitrogen atoms, which influence physicochemical and biological properties:

Compound Name Heteroatom Positions Molecular Formula Molecular Weight Key Features Source
3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride O at 3, N at 8 C₆H₁₂ClNO 163.62 Used in BCL6 inhibitors; synthesized via SCX-2 column purification (53% yield)
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride O at 8, N at 3 C₆H₁₂ClNO 163.62 Intermediate for CYP121A1 inhibitors; 70% yield
3-Oxa-6-azabicyclo[3.2.1]octane hydrochloride O at 3, N at 6 C₆H₁₂ClNO 149.62 Simplified scaffold; lower molecular weight
6-Azabicyclo[3.2.1]octane hydrochloride (rac) N at 6 C₇H₁₄ClN 163.65 Sigma receptor antagonist; lacks oxygen atom

Key Observations :

  • Oxygen placement (e.g., 2-oxa vs. 3-oxa) alters polarity and hydrogen-bonding capacity.
  • The methyl group in the target compound increases lipophilicity compared to non-methylated analogs.

Substituent Modifications

Substituents on the bicyclic core significantly impact pharmacological activity:

Compound Name Substituent(s) Molecular Weight Biological Relevance Source
Methyl 8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride Methyl, ester groups 294.82 Potential tropane alkaloid derivative
6'-Chloro-8-azaspiro[bicyclo[3.2.1]octane-3,2'-chroman]-4'-one hydrochloride Chloro, spirocyclic extension 278.09 CNS-targeted activity (HRMS data available)

Key Observations :

  • Chlorine or fluorine substituents enhance binding to hydrophobic pockets in target proteins .
  • Ester or carbamate groups improve metabolic stability .

Diazabicyclo Derivatives

Diazabicyclo compounds introduce additional nitrogen atoms, altering reactivity:

Compound Name Nitrogen Positions Molecular Formula Molecular Weight Features Source
8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride N at 3, 8 C₇H₁₆Cl₂N₂ 199.12 Higher basicity; dihydrochloride salt

Key Observations :

  • Dual nitrogen atoms increase water solubility but may reduce blood-brain barrier penetration.

Pharmacological and Industrial Relevance

  • Analogs :
    • 3-Oxa-8-azabicyclo[3.2.1]octane derivatives are validated BCL6 inhibitors, critical in oncology .
    • 8-Azabicyclo[3.2.1]octane spirocyclic compounds show promise in treating neurodegenerative disorders .

Biological Activity

1-Methyl-2-oxa-6-azabicyclo[3.2.1]octane hydrochloride is a nitrogen-containing heterocyclic compound notable for its unique bicyclic structure, which includes a six-membered nitrogen heterocycle fused to a cyclopentane ring. This compound is of significant interest in drug discovery due to its potential pharmacological applications and bioactive properties.

This compound has the following chemical characteristics:

PropertyValue
IUPAC Name1-methyl-2-oxa-6-azabicyclo[3.2.1]octane; hydrochloride
Molecular FormulaC7H13ClN2O
CAS Number2866356-01-4
Molecular Weight162.64 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. Its unique bicyclic structure allows it to modulate the activity of these targets, leading to various biological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antibacterial Activity

Studies have shown that derivatives of bicyclic compounds similar to this compound possess significant antibacterial properties. For instance, compounds within this class have been tested against multi-drug resistant strains, demonstrating low nanomolar IC50 values against bacterial topoisomerases, which are critical for bacterial DNA replication and repair.

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaIC50 (nM)MIC (µg/mL)
7aE. coli<321
7hA. baumannii<1004
7gK. pneumoniae<502

These findings suggest that modifications to the bicyclic structure can enhance antibacterial efficacy and selectivity.

Neuropharmacological Effects

The compound's structural analogs have been investigated for their effects on neurotransmitter systems, particularly in modulating cholinergic and dopaminergic pathways. The potential for developing treatments for neurological disorders is being explored due to these interactions.

Case Studies

A notable study investigated the structure-activity relationships (SAR) of various azabicyclic compounds, including derivatives of this compound. The study highlighted that specific substitutions at the nitrogen atom significantly influenced the affinity and selectivity for hNK1 receptors, indicating potential therapeutic applications in pain management and anxiety disorders .

Q & A

Q. Critical Parameters :

ParameterOptimal ConditionsImpact on Yield
SolventEthanol/water mixturesEnhances solubility of intermediates
Temperature0–5°C (salt formation)Prevents decomposition
Reaction Time12–24 hrs (cyclization step)Ensures complete ring closure
CatalystLewis acids (e.g., ZnCl₂)Accelerates cyclization

Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

Basic Research Question
A multi-technique approach is essential:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming bicyclic structure and substituent positions .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the congested bicyclic region .
  • X-ray Crystallography : Resolves absolute stereochemistry and bond angles, critical for confirming the oxa/aza arrangement .
  • Mass Spectrometry (HRMS) : Validates molecular weight (± 0.001 Da) and detects impurities .

Q. Example Data :

TechniqueKey Peaks/ObservationsStructural Insight
¹H NMR (D₂O)δ 3.45 (m, 1H, bridgehead H)Confirms bicyclic strain
X-rayC-N bond length: 1.47 ÅValidates azabicyclo geometry

What safety precautions are necessary when handling this compound in laboratory settings?

Basic Research Question

  • Hazard Classification : Skin/eye irritant (GHS Category 2); respiratory sensitizer (H335) .
  • Protective Measures :
    • PPE : Nitrile gloves, goggles, and lab coats.
    • Ventilation : Use fume hoods during weighing and reactions .
  • Spill Management : Neutralize with sodium bicarbonate; collect residues in sealed containers .

How can researchers address discrepancies in reported pharmacological activities among structurally similar azabicyclo compounds?

Advanced Research Question
Discrepancies arise from subtle structural variations (e.g., heteroatom placement). Mitigation strategies:

Comparative SAR Studies : Synthesize analogs with systematic modifications (e.g., replacing oxa with thia) and test receptor binding .

Computational Modeling : Use molecular docking to predict how nitrogen/oxygen positioning affects target affinity (e.g., opioid vs. adrenergic receptors) .

Bioassay Standardization : Replicate assays under identical conditions (pH, cell lines) to minimize variability .

Q. Example Comparison :

CompoundReceptor Affinity (IC₅₀, nM)Key Structural Difference
1-Methyl-2-oxa-6-azabicyclo[...]120 ± 15 (μ-opioid)Oxa at position 2
3-(Furan-2-ylmethyl)-8-azabicyclo[...]85 ± 10 (κ-opioid)Furan substituent

What strategies are effective for optimizing reaction conditions in multi-step syntheses of complex bicyclic amines?

Advanced Research Question

  • DoE (Design of Experiments) : Systematically vary temperature, solvent, and catalyst loading to identify robust conditions .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics .
  • Purification Optimization : Employ preparative HPLC with ion-pair reagents (e.g., TFA) to isolate polar intermediates .

Q. Case Study :

StepChallengeOptimization StrategyYield Improvement
CyclizationLow ring-closure efficiencySwitch solvent to DMF/water45% → 72%
Salt FormationHydrolysis of labile groupsReduce HCl addition rate60% → 88%

How does the placement of nitrogen and oxygen atoms in the bicyclic framework influence receptor binding affinity and selectivity?

Advanced Research Question
The heteroatom arrangement dictates electronic and steric interactions:

  • Nitrogen Positioning :
    • Bridgehead N (e.g., 6-aza) enhances basicity, favoring ionic interactions with acidic receptor residues .
    • Exocyclic N (e.g., 3-aza) increases conformational flexibility, broadening target selectivity .
  • Oxygen Effects :
    • 2-Oxa substitution introduces hydrogen-bond acceptors, improving affinity for polar binding pockets (e.g., serotonin receptors) .

Q. Computational Insights :

Heteroatom PositionBinding Energy (ΔG, kcal/mol)Target Receptor
6-Aza, 2-Oxa-9.2μ-Opioid
8-Aza, 3-Oxa-7.8NMDA

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